molecular formula C15H20ClN5O3 B3156887 4-(4-Amino-6,7-dimethoxy-2-quinazolinyl)-1-piperazinecarboxaldehydeHydrochloride CAS No. 84050-21-5

4-(4-Amino-6,7-dimethoxy-2-quinazolinyl)-1-piperazinecarboxaldehydeHydrochloride

Cat. No.: B3156887
CAS No.: 84050-21-5
M. Wt: 353.8 g/mol
InChI Key: WLBHLVFARVXOAD-UHFFFAOYSA-N
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Description

4-(4-Amino-6,7-dimethoxy-2-quinazolinyl)-1-piperazinecarboxaldehydeHydrochloride is a compound that belongs to the class of quinazoline derivatives. It is known for its potential applications in medicinal chemistry, particularly in the treatment of hypertension and benign prostatic hyperplasia. This compound is characterized by its unique structure, which includes a quinazoline core substituted with amino and methoxy groups, and a piperazine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Amino-6,7-dimethoxy-2-quinazolinyl)-1-piperazinecarboxaldehydeHydrochloride typically involves the reaction of 2-chloro-4-amino-6,7-dimethoxyquinazoline with piperazine under controlled conditions. The reaction is carried out in a solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure maximum yield and purity. The reaction mixture is typically subjected to purification steps such as recrystallization or chromatography to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

4-(4-Amino-6,7-dimethoxy-2-quinazolinyl)-1-piperazinecarboxaldehydeHydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline N-oxides, while reduction may produce the corresponding amines .

Scientific Research Applications

4-(4-Amino-6,7-dimethoxy-2-quinazolinyl)-1-piperazinecarboxaldehydeHydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(4-Amino-6,7-dimethoxy-2-quinazolinyl)-1-piperazinecarboxaldehydeHydrochloride involves its interaction with alpha-1 adrenergic receptors. By blocking these receptors, the compound causes relaxation of smooth muscle in blood vessels and the prostate, leading to lowered blood pressure and improved urinary flow .

Properties

IUPAC Name

4-(4-amino-6,7-dimethoxyquinazolin-2-yl)piperazine-1-carbaldehyde;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N5O3.ClH/c1-22-12-7-10-11(8-13(12)23-2)17-15(18-14(10)16)20-5-3-19(9-21)4-6-20;/h7-9H,3-6H2,1-2H3,(H2,16,17,18);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLBHLVFARVXOAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C(=NC(=N2)N3CCN(CC3)C=O)N)OC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20ClN5O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-(4-Amino-6,7-dimethoxy-2-quinazolinyl)-1-piperazinecarboxaldehydeHydrochloride
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4-(4-Amino-6,7-dimethoxy-2-quinazolinyl)-1-piperazinecarboxaldehydeHydrochloride
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4-(4-Amino-6,7-dimethoxy-2-quinazolinyl)-1-piperazinecarboxaldehydeHydrochloride
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4-(4-Amino-6,7-dimethoxy-2-quinazolinyl)-1-piperazinecarboxaldehydeHydrochloride
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4-(4-Amino-6,7-dimethoxy-2-quinazolinyl)-1-piperazinecarboxaldehydeHydrochloride
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4-(4-Amino-6,7-dimethoxy-2-quinazolinyl)-1-piperazinecarboxaldehydeHydrochloride

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